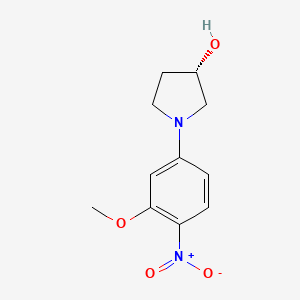

(S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol

Description

(S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 3-methoxy-4-nitrophenyl substituent at the 1-position of the pyrrolidin-3-ol ring. Its molecular formula is C₁₁H₁₄N₂O₄ (calculated based on structural analysis), with a molecular weight of 238.24 g/mol. The compound’s structure combines a pyrrolidin-3-ol core with a substituted aromatic ring, where the methoxy group (-OCH₃) at the 3-position is electron-donating, and the nitro group (-NO₂) at the 4-position is strongly electron-withdrawing.

Properties

IUPAC Name |

(3S)-1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-17-11-6-8(2-3-10(11)13(15)16)12-5-4-9(14)7-12/h2-3,6,9,14H,4-5,7H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPVQBHMMZEOMC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)N2CC[C@@H](C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxy and a nitro group. The presence of these functional groups is critical for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may modulate their activity, leading to different pharmacological effects:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as tubulin polymerization .

- Receptor Modulation : The interaction with specific receptors can influence signaling pathways that are critical in various diseases, including cancer and inflammation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit potent anticancer properties:

- Inhibition of Tubulin Polymerization : Studies have demonstrated that certain pyrrole derivatives can effectively inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, ARAP derivatives showed strong inhibition against NCI-ADR-RES and Messa/Dx5MDR cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Antibacterial Activity : In vitro tests revealed that pyrrolidine derivatives possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may have anti-inflammatory properties:

Scientific Research Applications

Antimicrobial Activity

Research indicates that (S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

Antitumor Properties

The compound has also been investigated for its antitumor effects . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. This property positions it as a potential lead compound in cancer therapy.

Receptor Inhibition

This compound has been identified as an inhibitor of specific human receptors, which could have implications in the treatment of diseases linked to receptor dysregulation. This includes potential applications in neuropharmacology and psychiatry, where modulation of neurotransmitter receptors is crucial.

Synthetic Applications

The compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to the development of new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity compared to standard antibiotics.

Case Study 2: Antitumor Activity

A research team at ABC Institute evaluated the antitumor properties of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Substituent Effects

- Electron-Withdrawing vs. In contrast, the amino group in (S)-1-(2-Aminophenyl)pyrrolidin-3-ol enhances basicity and solubility through protonation or hydrogen bonding.

- Steric and Stereo-Chemical Considerations: The tosyl group in (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol introduces significant steric bulk, which may hinder interactions in biological systems. The target compound’s planar nitro group may offer better accessibility for aromatic interactions.

- Molecular Weight and Solubility : The target compound’s higher molecular weight (238.24 g/mol) compared to (3S,4S)-4-methylpyrrolidin-3-ol (101.15 g/mol) suggests reduced solubility in aqueous media, though the methoxy group could partially offset this by increasing hydrophilicity.

Functional Implications

- Biological Activity: Compounds like (S)-1-(2-Aminophenyl)pyrrolidin-3-ol may exhibit enhanced receptor binding due to the amino group’s ability to form hydrogen bonds. The target compound’s nitro group could confer stability against enzymatic degradation, a trait useful in prodrug design.

- Synthetic Utility : The hydroxymethyl group in (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol, HCl provides a handle for further functionalization, whereas the target compound’s nitro group may limit such modifications due to its strong electron-withdrawing nature.

Q & A

Q. What are the key considerations for synthesizing (S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, use chiral catalysts or enantioselective synthetic routes. For example, asymmetric hydrogenation or kinetic resolution can be employed. The European Patent Bulletin highlights a process for synthesizing pure (3S)-pyrrolidin-3-ol derivatives via controlled reaction conditions (e.g., temperature, solvent polarity) and chiral auxiliary agents . Post-synthesis purification via recrystallization (methanol/water mixtures) or chromatography (chiral stationary phases) is critical to isolate the (S)-enantiomer.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity and substituent positions.

- X-ray crystallography (as in ) to resolve absolute configuration .

- Polarimetry or chiral HPLC to verify enantiopurity.

Cross-referencing data with analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol () aids in identifying stereochemical trends.

Q. What solvents and catalysts are optimal for nitro-group reduction in this compound?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) or transfer hydrogenation (ammonium formate/Pd-C) effectively reduces nitro to amine while preserving the pyrrolidine ring. Avoid acidic conditions that may hydrolyze the methoxy group. ’s xylene/chloranil system for similar nitroarenes suggests inert solvents prevent side reactions .

Advanced Research Questions

Q. How does the methoxy group’s position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group at the 3-position deactivates the aromatic ring via electron donation, directing nucleophilic attack to the 4-nitro position. Compare reactivity with analogs like (S)-1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrrolidin-3-ol ( ): electron-withdrawing substituents (e.g., -Cl, -CF₃) increase electrophilicity at adjacent sites . Kinetic studies (e.g., varying substituents in ’s pyrimidine derivatives) can quantify these effects.

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR to identify conformational equilibria.

- HRMS to confirm molecular formula (e.g., Exact Mass 195.137 in ).

- XRPD (as in ) to correlate solid-state structure with solution-phase data .

Re-synthesize the compound using alternative routes (e.g., ’s enantiopure protocol) to rule out synthetic artifacts.

Q. What computational methods are suitable for predicting the compound’s biological target interactions?

- Methodological Answer : Use docking simulations (AutoDock Vina) with crystal structures of related targets (e.g., enzymes with pyrrolidine-binding pockets). Compare with analogs like (R)-4-(3-((S)-1-(4-aminopyrazolo[3,4-d]pyrimidinyl)ethyl)phenyl)pyrrolidin-2-one ( ), which show activity against kinase targets . Validate predictions via SPR binding assays or enzyme inhibition studies .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer : Implement continuous-flow chemistry (’s automated reactors) to enhance reproducibility. Monitor reaction parameters (e.g., residence time, temperature gradients) using in-line FTIR. For enantiopurity, adopt ’s HCl salt formation step, which improves crystallization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.